molecular formula C14H16O B184026 6-(Tert-butyl)naphthalen-2-ol CAS No. 1081-32-9

6-(Tert-butyl)naphthalen-2-ol

Cat. No. B184026
CAS RN: 1081-32-9
M. Wt: 200.28 g/mol
InChI Key: AGGQWKSLBYWQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tert-butyl)naphthalen-2-ol, also known as TBNO, is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and petroleum. TBNO has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6-(Tert-butyl)naphthalen-2-ol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. 6-(Tert-butyl)naphthalen-2-ol has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the suppression of nuclear factor-kappa B (NF-κB) signaling.

Biochemical And Physiological Effects

6-(Tert-butyl)naphthalen-2-ol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as effects on the immune system. 6-(Tert-butyl)naphthalen-2-ol has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of Nrf2 and the suppression of NF-κB signaling. 6-(Tert-butyl)naphthalen-2-ol has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

6-(Tert-butyl)naphthalen-2-ol has several advantages for lab experiments, including its high yield and purity, its stability, and its potential applications in various fields. However, 6-(Tert-butyl)naphthalen-2-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for 6-(Tert-butyl)naphthalen-2-ol research, including the development of new synthesis methods, the investigation of its potential applications in various fields, and the exploration of its mechanism of action and potential therapeutic uses. Some potential areas of research include the use of 6-(Tert-butyl)naphthalen-2-ol as a stabilizer for polymers, the investigation of its effects on the immune system, and the development of 6-(Tert-butyl)naphthalen-2-ol-based drugs for the treatment of oxidative stress and inflammation-related diseases.
Conclusion:
In conclusion, 6-(Tert-butyl)naphthalen-2-ol is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 6-(Tert-butyl)naphthalen-2-ol can be synthesized through several methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. 6-(Tert-butyl)naphthalen-2-ol has several advantages for lab experiments, but it also has some limitations that need to be addressed. There are several future directions for 6-(Tert-butyl)naphthalen-2-ol research, and further studies are needed to fully understand its potential applications and therapeutic uses.

Scientific Research Applications

6-(Tert-butyl)naphthalen-2-ol has been studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, 6-(Tert-butyl)naphthalen-2-ol has been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other compounds. In biology, 6-(Tert-butyl)naphthalen-2-ol has been studied for its potential as an antioxidant and anti-inflammatory agent, as well as its effects on the immune system. In material science, 6-(Tert-butyl)naphthalen-2-ol has been used as a stabilizer for polymers and as a component in liquid crystals.

properties

CAS RN

1081-32-9

Product Name

6-(Tert-butyl)naphthalen-2-ol

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

6-tert-butylnaphthalen-2-ol

InChI

InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3

InChI Key

AGGQWKSLBYWQFS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 2 L round bottomed flask was charged with freshly fused zinc chloride (45.0 g), β-naphthol (150.0 g; 1.04 mol) and hexanes (450 ml). The mixture was stirred vigorously while adding t-butyl chloride (150.0 g; 1.62 mol) dropwise over 30 min. When the reaction mixture was gradually heated to reflux, a solution was not obtained. The reaction mixture was cooled to room temperature and 100 ml of CH2Cl2 was added. The reaction mixture was refluxed overnight, cooled and concentrated under vacuum to afford a white solid. The solid was refluxed with 1800 ml of 10% NaOH, filtered, and allowed to cool. The white sodium salt which precipitated was collected by filtration. The solid collected by filtration was stirred with excess 5.0M HCl and the resulting phenol was collected by filtration and washed with 2 L of water. Recrystallization from heptane afforded 30.67 g of the subtitle compound as a white solid.
[Compound]
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 2L round bottomed flask was charged with freshly fused zinc chloride (45.0 g), β-naphthol (150.0 g; 1.04 mol) and hexanes (450 ml). The mixture was stirred vigorously while adding t-butyl chloride (150.0 g; 1.62 mol) dropwise over 30 min. When the reaction mixture was gradually heated to reflux, a solution was not obtained. The reaction mixture was cooled to room temperature and 100 ml of CH2Cl2 was added. The reaction mixture was refluxed overnight, cooled and concentrated under vacuum to afford a white solid. The solid was refluxed with 1800 ml of 10% NaOH, filtered, and allowed to cool. The white sodium salt which precipitated was collected by filtration. The solid collected by filtration was stirred with excess 5.0M HC1 and the resulting phenol was collected by filtration and washed with 2 L of water. Recrystallization from heptane afforded 30.67 g of the subtitle compound as a white solid.
[Compound]
Name
2L
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0 (± 1) mol
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reactant
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[Compound]
Name
fused zinc chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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